![molecular formula C9H5NO4 B14867159 [1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde](/img/structure/B14867159.png)
[1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde is a heterocyclic compound that features a fused dioxole and benzoxazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Formation of [1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carboxylic acid.
Reduction: Formation of [1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, [1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential biological activities. It serves as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In material science, this compound is used in the development of novel materials with unique electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mecanismo De Acción
The mechanism of action of [1,3]Dioxolo[4,5-F][1,3]benzoxazole-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
[1,3]Dioxolo[4,5-F][1,3]benzodioxole: Similar in structure
Propiedades
Fórmula molecular |
C9H5NO4 |
|---|---|
Peso molecular |
191.14 g/mol |
Nombre IUPAC |
[1,3]dioxolo[4,5-f][1,3]benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C9H5NO4/c11-3-9-10-5-1-7-8(13-4-12-7)2-6(5)14-9/h1-3H,4H2 |
Clave InChI |
VHHZUHAFBPKPLE-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)N=C(O3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 9-aminospiro[5.5]undecane-3-carboxylate](/img/structure/B14867081.png)
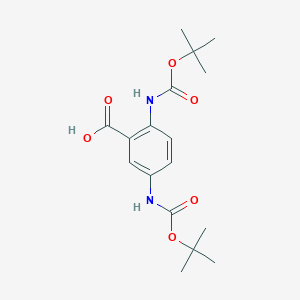
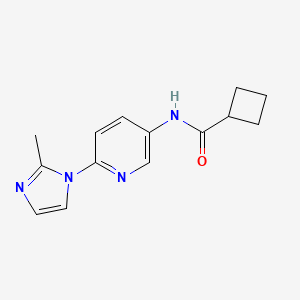
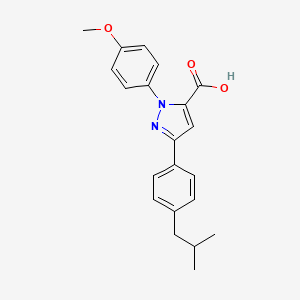
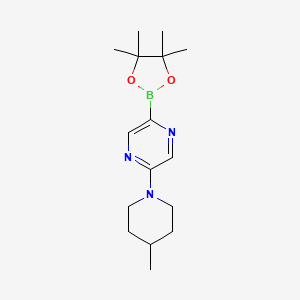
![6'-Fluorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14867098.png)
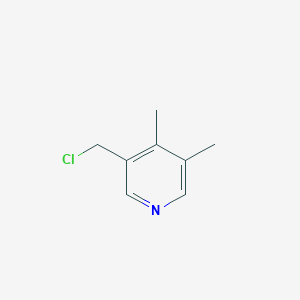
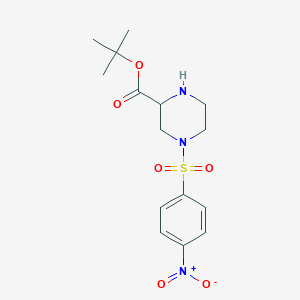

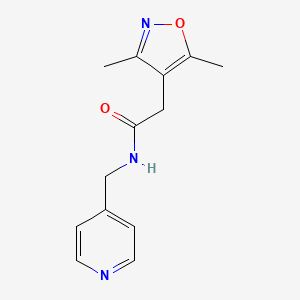
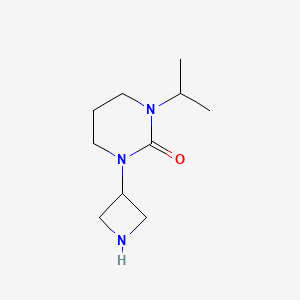
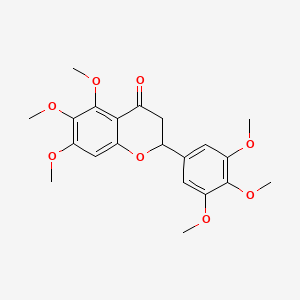
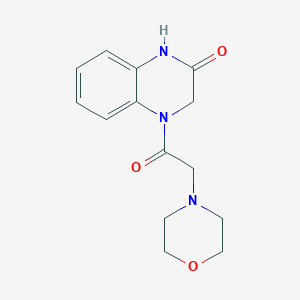
![2-((7-Methoxybenzo[d][1,3]dioxol-5-yl)oxy)acetic acid](/img/structure/B14867150.png)
